Erythromycin dihydrate

Vue d'ensemble

Description

Erythromycin dihydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections. The compound is known for its broad-spectrum antimicrobial activity and is particularly effective against gram-positive bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erythromycin dihydrate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of extraction and purification steps to isolate erythromycin. The isolated erythromycin is then crystallized to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, followed by extraction using organic solvents. The crude erythromycin is purified through various chromatographic techniques and finally crystallized to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Erythromycin dihydrate undergoes several types of chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in erythromycin.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and hydrochloric acid are commonly used.

Major Products Formed:

Oxidation: Oxidized metabolites of erythromycin.

Reduction: Reduced forms of erythromycin with modified functional groups.

Substitution: Substituted erythromycin derivatives.

Applications De Recherche Scientifique

Clinical Applications

Erythromycin dihydrate is primarily utilized in treating various bacterial infections. Its clinical applications include:

- Respiratory Infections : Effective against community-acquired pneumonia and Legionnaires' disease, erythromycin is a crucial alternative for patients allergic to penicillin .

- Skin Infections : It is indicated for mild to moderate skin infections caused by Streptococcus pyogenes and Staphylococcus aureus, although resistance may develop .

- Gastrointestinal Infections : Erythromycin serves as an alternative treatment for conditions like acute pelvic inflammatory disease and syphilis in penicillin-intolerant patients .

- Prophylactic Use : It is used to prevent rheumatic fever and neonatal conjunctivitis .

Pharmacological Properties

This compound exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:

- Absorption and Bioavailability : The bioavailability ranges from 18% to 45%, with optimal absorption occurring in a fasting state. Food intake does not significantly affect serum concentrations .

- Distribution : It concentrates in the liver and is excreted in bile, with less than 5% found in urine. The elimination half-life is approximately 3.5 hours .

- Mechanism of Action : Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively disrupting the growth of susceptible bacteria .

Formulation Innovations

Recent advancements in erythromycin formulations aim to improve its solubility and bioavailability:

- Nanoparticle Formulations : Research has explored the development of nanoparticle-based delivery systems to enhance the stability and efficacy of erythromycin. These formulations can potentially reduce side effects while increasing therapeutic effectiveness .

- Liposomal Delivery Systems : Liposomal formulations have shown promise in improving drug retention and targeting specific tissues, particularly in lung-targeted therapies for chronic obstructive pulmonary disease (COPD) .

- Enteric Coating : To mitigate gastric degradation, enteric-coated formulations have been developed, allowing for better absorption in the intestine .

Emerging Therapeutic Roles

Beyond its traditional uses, this compound has been investigated for additional therapeutic roles:

- Anti-inflammatory Effects : Studies suggest erythromycin may possess anti-inflammatory properties that could be beneficial in treating conditions like osteoarthritis and other inflammatory diseases .

- Gastroparesis Treatment : Although not FDA-approved for this indication, erythromycin has been used off-label to treat gastroparesis by enhancing gastric motility through motilin receptor agonism .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

Mécanisme D'action

Erythromycin dihydrate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and thereby preventing the elongation of the protein chain. This action effectively halts bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.

Clarithromycin: Similar to erythromycin but with improved acid stability and better oral absorption.

Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced pharmacokinetic properties.

Uniqueness of Erythromycin Dihydrate: this compound is unique due to its specific spectrum of activity, particularly against gram-positive bacteria. It also has a well-established safety profile and is widely used in both clinical and research settings. Its dihydrate form offers improved solubility and stability compared to other forms of erythromycin .

Activité Biologique

Erythromycin dihydrate is a macrolide antibiotic widely used in clinical settings for its broad-spectrum antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical applications, supported by relevant data and case studies.

Erythromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the transpeptidation and translocation processes necessary for bacterial growth and replication. This mechanism is effective against a variety of Gram-positive bacteria and some Gram-negative organisms, making it a valuable treatment option for various infections.

Pharmacokinetics

This compound is characterized by its variable absorption and bioavailability. Studies have shown that the oral bioavailability ranges from 18% to 45%, influenced by factors such as food intake and individual metabolic differences. The pharmacokinetic profile includes:

- Peak Concentration (Cmax) : Approximately 1.8 mcg/L.

- Time to Peak Concentration (Tmax) : About 1.2 hours post-administration.

- Half-life : Ranges from 2.4 to 3.5 hours, with longer half-lives observed upon repeated dosing due to accumulation in tissues .

Clinical Applications

This compound is effective against various infections, particularly those caused by Streptococcus pneumoniae, Staphylococcus aureus, and atypical pathogens like Mycoplasma pneumoniae. It is commonly used in respiratory tract infections, skin infections, and as an alternative in patients allergic to penicillin.

Case Studies

- Aquaculture Use : A study on rainbow trout (Oncorhynchus mykiss) demonstrated the pharmacokinetics of erythromycin when administered through medicated feed. The research indicated a withdrawal time of approximately 255°C-days after treatment with a dosage of 100 mg/kg body weight per day for 21 days, suggesting that current guidelines may be overly conservative .

- Comparative Efficacy : In a clinical setting, erythromycin was compared with azithromycin for treating respiratory infections. Erythromycin showed similar efficacy but with a broader range of side effects, including gastrointestinal disturbances and potential liver toxicity due to its instability in acidic environments .

Biological Activity Data Table

| Parameter | This compound |

|---|---|

| Molecular Formula | C37H67NO13S |

| Molecular Weight | 733.96 g/mol |

| Bioavailability | 18% - 45% |

| Protein Binding | 93% |

| Half-life | 2.4 - 3.5 hours |

| Cmax | ~1.8 mcg/L |

| Tmax | ~1.2 hours |

Research Findings

Recent investigations have focused on enhancing the solubility and stability of this compound through novel formulations:

- Nanoparticle Formulations : These have shown improved bioavailability and reduced gastrointestinal side effects compared to traditional formulations.

- Liposomal Delivery Systems : Research indicates that liposomal formulations can enhance the antibacterial activity against resistant strains by improving drug retention and targeted delivery .

Propriétés

IUPAC Name |

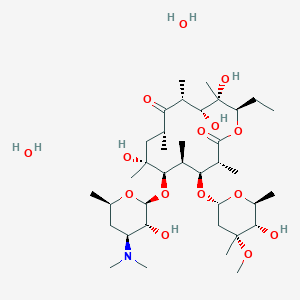

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQNYZQLVGGCS-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016197 | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59319-72-1 | |

| Record name | Erythromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.